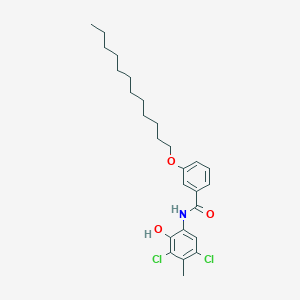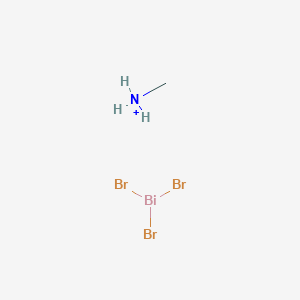![molecular formula C34H64N2S2Si4 B14287783 2,2'-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine} CAS No. 137955-88-5](/img/structure/B14287783.png)
2,2'-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine} is a chemical compound known for its unique structure and properties It features a disulfide linkage between two pyridine rings, each substituted with tert-butyl(dimethyl)silyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine} typically involves the coupling of pyridine derivatives with disulfide linkages. One common method involves the reaction of 3,6-bis[tert-butyl(dimethyl)silyl]pyridine with a disulfide reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require a catalyst to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine} can undergo various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The tert-butyl(dimethyl)silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Reagents like fluoride ions (from tetrabutylammonium fluoride) can be used to remove silyl groups.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Pyridine derivatives with different substituents replacing the silyl groups.
Aplicaciones Científicas De Investigación
2,2’-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine} has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo controlled chemical reactions.
Industry: May be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 2,2’-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine} involves its ability to undergo redox reactions due to the presence of the disulfide linkage. This compound can interact with various molecular targets, including proteins and enzymes, by forming or breaking disulfide bonds. The tert-butyl(dimethyl)silyl groups provide steric protection, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Disulfanediylbis(n-sec-butylbenzamide): Another disulfide-linked compound with different substituents.
tert-Butyldimethylsilyl chloride: A common silylating agent used in organic synthesis.
3,6-Bis(tert-butyl(dimethyl)silyl)pyridine: A precursor in the synthesis of the target compound.
Uniqueness
2,2’-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine} is unique due to its combination of disulfide linkage and bulky silyl groups. This structure provides both reactivity and stability, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
137955-88-5 |
|---|---|
Fórmula molecular |
C34H64N2S2Si4 |
Peso molecular |
677.4 g/mol |
Nombre IUPAC |
[2-[[3,6-bis[tert-butyl(dimethyl)silyl]pyridin-2-yl]disulfanyl]-6-[tert-butyl(dimethyl)silyl]pyridin-3-yl]-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C34H64N2S2Si4/c1-31(2,3)39(13,14)25-21-23-27(41(17,18)33(7,8)9)35-29(25)37-38-30-26(40(15,16)32(4,5)6)22-24-28(36-30)42(19,20)34(10,11)12/h21-24H,1-20H3 |
Clave InChI |
REFLRHAQKBAQJD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)C1=C(N=C(C=C1)[Si](C)(C)C(C)(C)C)SSC2=C(C=CC(=N2)[Si](C)(C)C(C)(C)C)[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



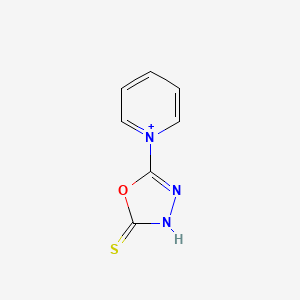
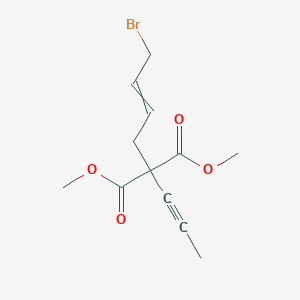
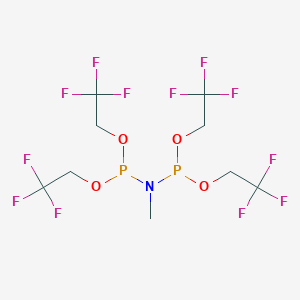
![5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14287736.png)
![N-Methyl-N-phenyl-N'-[(1,2,5-thiadiazol-3-yl)methyl]urea](/img/structure/B14287741.png)

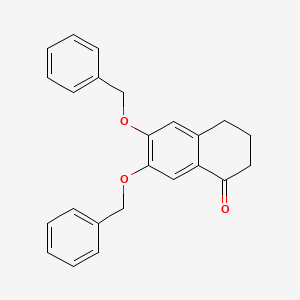
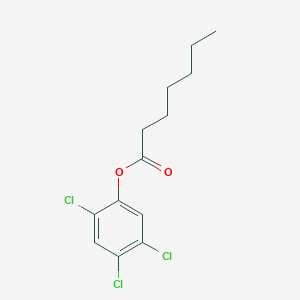

![Pyridine, 2-[2-(dibutylphosphino)ethyl]-](/img/structure/B14287761.png)
![[(Cyclohex-2-en-1-ylidene)methyl]benzene](/img/structure/B14287767.png)
